2,3-Dimethyl-N-(2-methylpropyl)aniline
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Overview
Description
2,3-Dimethyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 2 and 3 positions, and an N-(2-methylpropyl) group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(2-methylpropyl)aniline typically involves the alkylation of 2,3-dimethylaniline with 2-methylpropyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,3-Dimethyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-N-(2-methylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: Lacks the N-(2-methylpropyl) group.
N-(2-Methylpropyl)aniline: Lacks the 2,3-dimethyl substitution on the aromatic ring.
2,4-Dimethyl-N-(2-methylpropyl)aniline: Has a different substitution pattern on the aromatic ring.
Uniqueness
2,3-Dimethyl-N-(2-methylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,3-dimethyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)8-13-12-7-5-6-10(3)11(12)4/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
TXJXUCSVDRKKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)C |
Origin of Product |
United States |
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